8-Propyl Etodolac
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOBSPHOCEVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314358 | |
| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-27-3 | |
| Record name | NSC282127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Propyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TP6S95KL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Modifications of 8 Propyl Etodolac
Established Synthetic Pathways for Etodolac (B1671708) Core Structure
The synthesis of Etodolac, chemically known as (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, typically involves a multi-step process building upon its pyrano-indole core. A key synthetic approach involves the reaction of 7-ethyltryptophol with methyl 3-oxo-pentanoate. google.com This condensation reaction, carried out in an apolar solvent and in the presence of a concentrated mineral acid (such as sulfuric acid or gaseous hydrochloric acid dissolved in isobutanol), yields methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate. google.com Subsequent hydrolysis of this intermediate ester provides Etodolac. google.com
Another reported pathway involves the reduction of o-nitroethylbenzene to o-ethylaniline, which is then diazotized and reduced to o-ethylphenylhydrazine. researchgate.net This hydrazine (B178648) derivative can then undergo condensation with 2,3-dihydrofuran (B140613) to form 7-ethyltryptophol, a crucial precursor for the Etodolac core. researchgate.net
Proposed Synthetic Strategies for Introducing the 8-Propyl Moiety
Introducing a propyl group at the 8-position of the Etodolac core, replacing the existing ethyl group, requires careful consideration of regioselectivity and, given the chiral nature of Etodolac, stereoselectivity.
Regioselective Alkylation Methods
The indole (B1671886) ring system, which forms part of the Etodolac core, is known for undergoing various functionalization reactions. Achieving regioselective alkylation at the 8-position (which corresponds to the C-7 position of the indole moiety in the numbering system often used for indole functionalization) presents a synthetic challenge.
One potential strategy involves the use of directing group-assisted C-H functionalization. Palladium-catalyzed regioselective decarboxylative alkylation of arenes and heteroarenes with aliphatic carboxylic acids has been reported, which could potentially be adapted. acs.orgnih.gov If a suitable directing group can be incorporated onto the indole nitrogen or adjacent positions of a precursor, it could guide the introduction of a propyl group at the desired 8-position. For instance, studies have shown that directing groups at the N1 position of indoles can facilitate C7-arylation (equivalent to C8 in the Etodolac numbering) using palladium catalysts. nih.gov
Another approach could involve the use of highly regioselective C7-alkylation of N-alkylindoles mediated by cationic zirconium complexes, which offers a direct strategy without the need for complex directing groups. researchgate.net Manganese catalysts have also been reported for regioselective dehydrogenative alkylation of indolines, providing access to C3- or N-alkylated indoles depending on the solvent. organic-chemistry.org Adapting these methods to the Etodolac scaffold would require careful optimization to ensure the propyl group is introduced exclusively at the 8-position.
Table 1: Proposed Regioselective Alkylation Strategies for 8-Propyl Etodolac
| Strategy Type | Key Reagents/Catalysts | Potential Advantages | Challenges |
| Directing Group-Assisted C-H Alkylation | Pd catalysts, specific directing groups | High regioselectivity, broad substrate scope (if optimized) | Synthesis of precursor with directing group, removal of directing group |
| Cationic Zirconium Complex Mediated Alkylation | Cationic Zr complexes | Direct alkylation, potentially avoids complex directing groups | Specificity to 8-position on complex Etodolac scaffold |
| Manganese-Catalyzed Dehydrogenative Alkylation | Mn catalysts, alcohols as alkylating agents | Readily available reagents | Regioselectivity control for C8 on Etodolac core |
Stereoselective Synthesis of this compound Enantiomers
Etodolac itself is a chiral compound, with its pharmacological activity primarily attributed to the (S)-enantiomer. wikipedia.orgresearchgate.net Therefore, the stereoselective synthesis of this compound enantiomers would be crucial for developing a therapeutically optimized compound.
Strategies for asymmetric synthesis of chiral NSAIDs, such as ibuprofen (B1674241) and naproxen, often involve asymmetric hydrogenation, chiral enolate chemistry, or dynamic kinetic resolution. nih.govresearchgate.netrsc.org These principles could be applied to this compound.
Chiral Auxiliaries: Incorporating a chiral auxiliary into an intermediate could direct the stereochemical outcome of a reaction leading to the formation of the chiral center at C1 of the pyrano-indole ring. After the desired stereochemistry is established, the auxiliary would be removed.
Asymmetric Catalysis: Transition metal-catalyzed asymmetric reactions, such as asymmetric alkylation or hydrogenation of a prochiral precursor, could be employed. For example, palladium-mediated alkylation of silyl (B83357) ketene (B1206846) acetals with chiral ligands has been shown to produce (S)-arylpropionic acid frameworks with high stereoselectivity. nih.gov Similarly, asymmetric hydrogenation using chiral ferrocene-ruthenium complexes has been successful in synthesizing (S)-naproxen and (S)-ibuprofen. nih.gov
Chiral Resolution: If a racemic mixture of this compound is formed, classical resolution techniques, such as the formation of diastereomeric salts with chiral amines (e.g., alpha-methylbenzylamine), followed by fractional crystallization, could be used to separate the enantiomers. researchgate.net Enzymatic kinetic resolution, involving enantioselective esterification or hydrolysis using lipases, could also be explored. researchgate.netscielo.br
Table 2: General Stereoselective Synthesis Approaches for Chiral Drugs
| Approach | Principle | Applicability to this compound |
| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide stereochemistry | Requires careful design of auxiliary and removal step |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in bond formation | Highly efficient, but catalyst design specific to reaction |
| Chiral Resolution (Diastereomeric Salts) | Formation of separable diastereomers with a chiral resolving agent | Effective for racemic mixtures, but can be labor-intensive |
| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture | High enantioselectivity, but enzyme availability and substrate specificity are factors |
Derivatization Approaches for this compound Analogs
Chemical derivatization of this compound can be explored to modify its physicochemical properties, enhance its pharmacological profile, or enable prodrug strategies.
Ester and Amide Derivatives and their Impact on Activity
Etodolac possesses a carboxylic acid functional group, which is a common site for derivatization. researchgate.net
Ester Derivatives: The carboxylic acid group can be esterified with various alcohols. researchgate.netcbspd.com Esterification can alter lipophilicity, which in turn can influence absorption, distribution, and membrane permeability. researchgate.netijpsonline.comnih.gov For instance, increasing lipophilicity can improve oral absorption. ijpsonline.comnih.gov Esters are typically hydrolyzed in vivo by esterase enzymes present in plasma and tissues, releasing the active carboxylic acid drug. cbspd.comijpsonline.com
Amide Derivatives: While less commonly used as prodrugs due to the higher chemical stability of the amide bond and the limited presence of amidase enzymes compared to esterases, amides can also be formed from the carboxylic acid of this compound with various amines. cbspd.comijpsonline.comresearchgate.net Amide prodrugs have been investigated for their high plasma stability, which may allow them to reach target sites more effectively. rsc.org
Table 3: Impact of Ester and Amide Derivatization on Drug Properties (General Principles)
| Derivative Type | Impact on Lipophilicity | In Vivo Hydrolysis | Potential Pharmacological Impact |
| Ester | Generally increased | By esterases | Improved absorption, modified duration of action |
| Amide | Can be varied | By amidases (less common) | Potentially higher plasma stability, altered distribution |
Exploration of Prodrug Strategies for Modified Pharmacological Profiles
Prodrugs are inactive or less active compounds that undergo enzymatic or chemical transformation in vivo to release the active drug. ijpsonline.comrsc.org The prodrug strategy is often employed to overcome various limitations of the parent drug, such as poor solubility, instability, undesirable taste, gastric irritation, or to improve bioavailability and target specificity. ijpsonline.comnih.gov
For this compound, given its carboxylic acid functionality, common prodrug strategies would involve:
Simple Esters: As discussed above, simple alkyl or aryl esters can serve as prodrugs, enhancing lipophilicity for better absorption and then being hydrolyzed to release the active acid. researchgate.netcbspd.com
"Double Esters" (Acyloxymethyl Esters): These prodrugs, such as pivaloyloxymethyl esters, are designed to extend the carbonyl group away from the drug's core, potentially reducing steric hindrance with enzymes and improving hydrolysis efficiency. researchgate.netcbspd.com
Amino Acid Conjugates: Linking this compound to amino acid esters via an amide or ester bond could modify its pharmacokinetic profile, potentially improving solubility or targeting specific transporters. researchgate.netgoogle.comsrce.hr For example, amino acid esters of NSAIDs have been synthesized with the aim of improving their properties. srce.hr
Mutual Prodrugs: This involves coupling this compound with another biologically active agent, where each acts as a promoiety for the other. This strategy has been explored for NSAIDs to mitigate gastrointestinal side effects. nih.govresearchgate.net
Table 4: Common Prodrug Strategies for Carboxylic Acid Drugs
| Prodrug Type | Mechanism of Action | Potential Benefits |
| Simple Esters | Hydrolysis by esterases | Improved bioavailability (lipophilicity), reduced gastric irritation |
| Double Esters | Stepwise hydrolysis | Enhanced absorption, improved enzyme recognition |
| Amino Acid Conjugates | Hydrolysis, transporter-mediated uptake | Modified solubility, targeted delivery, reduced toxicity |
| Mutual Prodrugs | Co-release of two active agents | Synergistic effects, reduced side effects of one component |
Structure Activity Relationship Sar Studies of 8 Propyl Etodolac
Influence of 8-Position Substitution on Biological Activity
The substitution at the 8-position of the indole (B1671886) ring system of etodolac (B1671708) is a critical determinant of its anti-inflammatory efficacy. SAR studies for this class of compounds have demonstrated that introducing small alkyl groups at this position leads to a marked increase in activity. The nature and size of the substituent influence how the molecule interacts with its biological target, primarily the cyclooxygenase (COX) enzyme. The 8-propyl derivative is considered one of the most active compounds within this series, highlighting the favorable impact of this specific modification.
Systematic studies of the pyranocarboxylic acid class have identified several highly active derivatives based on substitutions at the 8-position. The parent compound, etodolac, is the 8-ethyl derivative. Increasing the alkyl chain length from ethyl to n-propyl at this position maintains, and is suggested to be among the most beneficial for, high anti-inflammatory activity.
Another potent derivative is the 7-fluoro-8-methyl compound. This highlights that a combination of electronic effects (from the fluoro group) and steric factors (from the methyl group) at and adjacent to the 8-position can also produce a highly active compound. The activity of these key derivatives underscores the strategic importance of the 8-position for optimizing biological function.
Table 1: Comparative Biological Activity of Etodolac Derivatives Based on 8-Position Substitution
| Compound | Substitution at Position 8 | Relative Anti-inflammatory Activity |
|---|---|---|
| Etodolac | Ethyl | High |
| 8-Propyl Etodolac | n-Propyl | High (Considered among the most active) |
Stereochemical Considerations in this compound Activity
This compound possesses a single chiral center at the C1 position of the pyran ring, meaning it exists as a pair of enantiomers. As with the parent compound etodolac, the stereochemistry of this center is crucial, as the biological activity resides almost exclusively in one of the enantiomers. The differential activity of enantiomers is a common phenomenon for chiral drugs, arising from the three-dimensional nature of receptor binding sites.
Based on the established SAR for this chemical family, it is understood that the biological activity of racemic this compound is derived from the (S)-(+)-8-Propyl Etodolac enantiomer. The (R)-(-)-8-Propyl Etodolac enantiomer is not expected to contribute to the primary anti-inflammatory mechanism of COX inhibition.
Table 2: Predicted Biological Roles of this compound Enantiomers
| Enantiomer | Primary Activity | Mechanism |
|---|---|---|
| (S)-(+)-8-Propyl Etodolac | Anti-inflammatory, Analgesic | Inhibition of COX-2 Enzyme |
Conformational Analysis and Molecular Features Critical for Receptor Binding
The therapeutic action of this compound is achieved through its binding to the cyclooxygenase (COX) enzyme. The mechanism involves the inhibitor binding within the active site of the enzyme, thereby preventing the substrate, arachidonic acid, from accessing it. The conformation of the drug molecule is critical for achieving a stable and effective interaction with the amino acid residues lining this active site.
The pyranocarboxylic acid structure, including the tricyclic core and the acetic acid side chain, presents a specific three-dimensional shape that fits into the COX active site. The substitution at the 8-position with a propyl group influences the molecule's lipophilicity and steric profile. These features can affect how the molecule orients itself within the hydrophobic channel of the enzyme, potentially leading to enhanced binding affinity and inhibitory potency compared to derivatives with smaller or different substituents.
Quantum Chemical Calculations and Electronic Structure Analysis for SAR Insights
To gain a deeper understanding of the SAR of etodolac derivatives, computational chemistry methods are employed. Quantum
Pharmacological Profile of 8 Propyl Etodolac
Mechanism of Action: Cyclooxygenase (COX) Inhibition Profiling
Etodolac (B1671708), the parent compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins (B1171923) drugbank.compatsnap.comncats.io. Prostaglandins are lipid compounds that play significant roles in mediating inflammation, pain, and fever patsnap.com. The mechanism involves Etodolac binding to the upper portion of the COX enzyme active site, thereby preventing its substrate, arachidonic acid, from entering the active site and initiating prostaglandin (B15479496) synthesis drugbank.comgpatindia.com.
Structure-Activity Relationship (SAR) studies for Etodolac derivatives indicate that substitutions on the 8th position of the aromatic ring can be beneficial for anti-inflammatory activity gpatindia.comjetir.org. Specifically, the introduction of an n-propyl group at the 8th position, alongside an ethyl group at R1 on the pyran ring, has been noted to yield compounds that are significantly more active than their methyl counterparts gpatindia.comjetir.org. However, precise quantitative data (e.g., IC50 values) for 8-Propyl Etodolac demonstrating its specific COX inhibition profile are not widely published.
Etodolac is known to exhibit preferential selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) drugbank.compatsnap.comncats.io. While initially considered non-selective, subsequent research established its COX-2 selectivity, with some sources indicating it is 5 to 50 times more selective for COX-2 than COX-1 drugbank.comncats.iogpatindia.comjetir.org. This selectivity is advantageous as COX-2 is primarily induced at sites of inflammation, whereas COX-1 is constitutively expressed and involved in maintaining physiological functions such as gastric cytoprotection and renal blood flow regulation patsnap.comnih.gov.
For Etodolac, in vitro studies have reported IC50 values that illustrate this selectivity. For instance, Etodolac has been reported to have IC50 values of >100 µM for COX-1 and 53 µM for COX-2 in human peripheral monocytes, indicating a selectivity ratio (COX-1/COX-2) of >1.9 rndsystems.comaxonmedchem.com. Other sources mention an IC50 of 53.5 nM for COX (non-selective, but then specify 10-fold selectivity for PGHS-2 over PGHS-1, where PGHS is prostaglandin H synthase, another name for COX) chemicalbook.in.
Table 1: In Vitro COX Inhibition Profile of Etodolac
| Enzyme Isoform | IC50 (µM) [Reference] | Selectivity Ratio (COX-1/COX-2) [Reference] |
| COX-1 | >100 rndsystems.comaxonmedchem.com | >1.9 rndsystems.comaxonmedchem.com |
| COX-2 | 53 rndsystems.comaxonmedchem.com |
Given the limited direct data on this compound, its comparative inhibitory potency with Etodolac and other reference NSAIDs cannot be definitively detailed with specific quantitative values. General SAR insights suggest that an n-propyl substitution at the 8th position of the Etodolac core can enhance anti-inflammatory activity, potentially making such derivatives more potent than the methyl analogs gpatindia.comjetir.org. However, without direct comparative studies, the exact magnitude of this enhanced potency for this compound relative to Etodolac or other NSAIDs like Celecoxib, Indomethacin (B1671933), or Ibuprofen (B1674241), remains unquantified in the public domain.
Etodolac itself is recognized for its preferential COX-2 inhibition, distinguishing it from non-selective NSAIDs that inhibit both isoforms more equally patsnap.comnih.gov.
Cellular and Molecular Pharmacodynamics
The pharmacodynamic effects of Etodolac are primarily linked to its ability to modulate prostaglandin synthesis. While specific cellular and molecular pharmacodynamic studies for this compound are not available, its anticipated actions would mirror those of Etodolac, albeit with potentially altered potency or selectivity due to the structural modification.
Etodolac's therapeutic effects are achieved by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever drugbank.compatsnap.comncats.io. By inhibiting COX enzymes, Etodolac reduces the production of pro-inflammatory prostaglandins at the site of inflammation patsnap.comnih.gov. This reduction in prostaglandin levels leads to a decrease in inflammation, pain, and swelling patsnap.com. Etodolac has been shown to decrease the synthesis of peripheral prostaglandins involved in mediating inflammation drugbank.com. Experimental and clinical data suggest that Etodolac can inhibit prostaglandin synthesis at inflammatory sites while sparing cytoprotective prostaglandin formation in gastric mucosa, contributing to its noted gastric tolerance nih.gov.
The impact of this compound on prostaglandin synthesis pathways is expected to be similar to Etodolac, acting through COX inhibition. However, the specific quantitative impact or any differential effects on various prostaglandin types (e.g., PGE2, PGF2α, prostacyclin) due to the propyl substitution are not documented for this specific compound.
While the primary mechanism of action for Etodolac and its derivatives is COX inhibition, some research has explored alternative or pleiotropic pharmacological targets for NSAIDs. For instance, the R-enantiomer of Etodolac, which is largely inactive against COX enzymes, has been shown to inhibit beta-catenin levels in hepatoma cells jetir.orgderpharmachemica.com. Additionally, some sources broadly suggest that this compound, as an impurity of Etodolac, "may have use in the treatment of myeloma" and is listed under "COX-1/COX-2/β-catenin inhibitors" chemicalbook.com. This highly general statement, however, lacks specific research findings or detailed mechanistic investigations for this compound itself. Comprehensive studies on alternative or pleiotropic pharmacological targets specifically for this compound are not available in the public domain.
In Vitro Pharmacological Efficacy Studies
Direct in vitro pharmacological efficacy studies specifically detailing the effects of this compound (e.g., on cell lines, enzyme assays beyond basic COX, or inflammatory markers) are not extensively reported in the available literature. Most in vitro studies refer to Etodolac, demonstrating its anti-inflammatory properties and its ability to inhibit prostaglandin biosynthesis in various cellular models, including human chondrocytes chemicalbook.ine-lactancia.orghres.ca. Without specific data, it is not possible to provide detailed research findings or data tables for the in vitro pharmacological efficacy of this compound.
Anti-inflammatory Assays in Cell-Based Models
Anti-inflammatory activity in pharmaceutical research is frequently assessed using cell-based models, which allow for the investigation of a compound's effects on inflammatory pathways at a cellular level. These assays often involve stimulating cells (e.g., monocytes, macrophages) with pro-inflammatory agents like lipopolysaccharide (LPS) to induce the production of inflammatory mediators, such as prostaglandins and cytokines pharmaffiliates.com. The efficacy of a test compound is then determined by its ability to inhibit the synthesis or release of these mediators, or to reduce inflammatory cell growth pharmaffiliates.com.
For NSAIDs like Etodolac and its derivatives, key targets in cell-based anti-inflammatory assays include the cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in maintaining physiological functions, while COX-2 is inducible during inflammatory processes pharmaffiliates.com. Compounds are typically evaluated for their inhibitory potency against both COX-1 and COX-2, often expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity) and selectivity indices. Other cell-based assays might assess the inhibition of inflammatory cell migration, reactive oxygen species (ROS) levels, or the expression of inflammatory genes pharmaffiliates.com.
Analgesic and Antipyretic Activity in Relevant Biomarker Assays
The analgesic (pain-relieving) and antipyretic (fever-reducing) activities of NSAIDs are typically evaluated through in vivo biomarker assays using animal models. These models aim to mimic aspects of pain and fever experienced in humans, allowing for the quantification of a compound's efficacy.
Analgesic Activity: Common in vivo models for assessing analgesic activity include:
Acetic acid-induced writhing test: This model induces visceral pain in rodents, characterized by abdominal constrictions (writhes). The reduction in the number of writhes after compound administration indicates analgesic efficacy drugfuture.com.
Hot plate test or tail-flick test: These are models for centrally mediated pain, where the animal's reaction time to a thermal stimulus is measured. An increase in reaction time suggests analgesic effect mims.com.
Paw withdrawal latency: Used in models of inflammatory pain, such as carrageenan-induced paw edema, where the time taken for an animal to withdraw its paw from a thermal or mechanical stimulus is measured.
Antipyretic Activity: Antipyretic effects are commonly evaluated using:
Yeast-induced pyrexia model: In this model, a pyrogenic substance (e.g., brewer's yeast suspension) is injected into animals to induce fever. The compound's ability to reduce the elevated body temperature back towards normal levels is then measured fishersci.ca.
Etodolac has demonstrated dose-related anti-inflammatory properties in animal models, such as Freund's adjuvant-induced arthritis in rats, and has shown antipyretic activity in rats with yeast-induced hyperthermia fishersci.ca. It is also recognized for its analgesic effects in various musculoskeletal and postoperative pain conditions, comparable to other established NSAIDs.
While the parent compound, Etodolac, has well-documented analgesic and antipyretic activities, specific detailed research findings and quantitative data for this compound from relevant in vivo biomarker assays are not widely published in the accessible scientific literature. The understanding of its potential in these areas is largely derived from the known pharmacological profile of Etodolac and the structure-activity relationship studies suggesting enhanced activity for 8-position substitutions chem960.com.
Unfortunately, a comprehensive article focusing solely on the pharmacokinetic and biotransformation studies of "this compound" cannot be generated as requested. The provided search results contain extensive information regarding the pharmacokinetics and metabolism of Etodolac (the parent compound), including its absorption, distribution, metabolism, and excretion (ADME) characteristics, plasma protein binding, metabolic pathways involving cytochrome P450 enzymes, and identification of metabolites drugbank.comnih.govnih.govresearchgate.netfda.govchemicalbook.innih.gov.
However, detailed and specific pharmacokinetic and biotransformation data for "this compound" itself, such as its comparative systemic bioavailability to Etodolac, specific plasma protein binding characteristics, the precise role of hepatic cytochrome P450 enzymes in its metabolism, or the identification of its principal metabolites and their biological activities, are not available in the provided search snippets. While "this compound" is identified as a chemical compound chem960.com and mentioned in the context of active derivatives of the etodolac class jetir.org, the granular data required to construct the specified sections and subsections for this particular compound is absent.
Therefore, adhering strictly to the instruction to "focus solely on the chemical Compound “this compound”" and "Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections," it is not possible to generate the thorough, informative, and scientifically accurate content for each section and subsection as outlined for this compound.
Pharmacokinetic and Biotransformation Studies of 8 Propyl Etodolac
Enantioselective Pharmacokinetics of 8-Propyl Etodolac (B1671708)
Specific studies detailing the enantioselective pharmacokinetics of 8-Propyl Etodolac are not available in the current literature. The enantioselective pharmacokinetics of the parent compound, Etodolac, are well-documented. Etodolac is a chiral drug administered as a racemate, meaning it is a 50/50 mixture of its R- and S-enantiomers chemicalbook.indrugs.com. The S-enantiomer is recognized as the biologically active form, while the R-enantiomer is considered inactive chemicalbook.indrugs.comdrugbank.come-lactancia.org.
Research on Etodolac indicates significant stereoselectivity in its pharmacokinetics. For instance, the inactive R-enantiomer typically achieves plasma concentrations approximately 10-fold higher than the active S-enantiomer chemicalbook.innih.gov. This difference in plasma concentration is also influenced by protein binding, where the active S-enantiomer exhibits less protein binding compared to its R-enantiomer, leading to a larger volume of distribution for the S-form chemicalbook.in. However, these findings pertain to Etodolac and cannot be directly extrapolated to this compound without specific studies.
Stereoselective Disposition and Interconversion
Information regarding the stereoselective disposition and potential interconversion of enantiomers specifically for this compound is not found in the available scientific literature. For the parent compound, Etodolac, both enantiomers are reported to be stable in vivo, with no evidence of R- to S-conversion chemicalbook.indrugs.comdrugbank.come-lactancia.org. This stability of enantiomers is a key characteristic of Etodolac's pharmacokinetic profile.
Studies on Etodolac have shown marked stereoselectivity in its disposition, including its distribution into synovial fluid, where concentrations of the active S-etodolac were found to be greater than in plasma during the post-distributive phase nih.govscilit.com. The unbound fraction of both Etodolac enantiomers in synovial fluid was also observed to be higher than in plasma, with R-etodolac binding more extensively than S-etodolac in both fluids nih.govscilit.com. However, the relevance of these observations to this compound remains uncharacterized due to the absence of specific research.
Excretion Pathways and Renal Clearance Mechanisms
Specific data on the excretion pathways and renal clearance mechanisms of this compound are not detailed in the provided search results. The primary route of elimination for the parent compound, Etodolac, and its metabolites is renal excretion, accounting for approximately 72% of the administered dose drugbank.come-lactancia.orgfda.govnih.govnih.govresearchgate.net. Fecal excretion accounts for about 16% of the dose drugbank.come-lactancia.orgfda.govnih.govnih.govresearchgate.net.
Etodolac undergoes extensive metabolism in the liver, producing hydroxylated metabolites (at the 6-, 7-, and 8-positions) and their glucuronide conjugates drugs.comdrugbank.come-lactancia.orgfda.govnih.govnih.govresearchgate.net. These hydroxylated metabolites and their glucuronides are then primarily cleared via the kidneys. Unchanged Etodolac accounts for a small percentage (approximately 1%) of the dose excreted in urine drugbank.come-lactancia.orgnih.govnih.govresearchgate.net. While this compound is identified as a related compound or impurity of Etodolac chemicalbook.inpharmaffiliates.com, its specific excretion and renal clearance characteristics have not been independently reported.
Analytical Methodologies for 8 Propyl Etodolac Detection and Quantification
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone for the separation and quantification of 8-Propyl Etodolac (B1671708) from its parent compound and other related substances. High-performance liquid chromatography (HPLC), chiral chromatography, and gas chromatography (GC) are the most prominently used techniques.
HPLC is a versatile and widely used technique for the purity determination and quantification of pharmaceutical compounds. For 8-Propyl Etodolac, reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated to ensure their accuracy, precision, and reliability.
A typical RP-HPLC method for the analysis of Etodolac and its impurities, including this compound, would involve a C18 column as the stationary phase. The mobile phase composition is optimized to achieve adequate separation of all relevant compounds. A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is often used in either isocratic or gradient elution mode. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Representative HPLC Method Parameters for the Analysis of Etodolac and its Impurities
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm or 270 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Table 2: Illustrative Validation Parameters for an HPLC Method
| Validation Parameter | Typical Acceptance Criteria/Results |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant changes in results with minor variations in method parameters |
Since this compound possesses a chiral center, the separation and quantification of its enantiomers are of significant interest. Chiral chromatography, particularly chiral HPLC, is the gold standard for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the enantioseparation of Etodolac and its analogs. nih.gov The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane (B92381) and an alcohol) or a reversed-phase system, is critical for achieving optimal resolution between the enantiomers.
The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to find the best conditions for enantiomeric resolution. Once a suitable method is established, it is validated to ensure its suitability for quantifying the enantiomeric excess of this compound. A study on the enantioseparation of etodolac and other NSAIDs in fish tissues found that cellulose-based CSPs were effective for resolving etodolac enantiomers. nih.gov
Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Typical Condition |
| Chiral Stationary Phase | Cellulose or Amylose-based CSP |
| Mobile Phase | Hexane:Isopropanol with an additive (e.g., trifluoroacetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength |
| Column Temperature | Controlled (e.g., 25 °C) |
Gas chromatography can also be utilized for the analysis of Etodolac impurities. The United States Pharmacopeia (USP) monograph for Etodolac includes a GC method for the determination of organic volatile impurities. pharmacopeia.cn This method employs a flame-ionization detector (FID) and a capillary column with a specific stationary phase. pharmacopeia.cn While this method is for Etodolac, it indicates that GC can be a suitable technique for analyzing related volatile or semi-volatile impurities, which could include this compound after appropriate derivatization to increase its volatility.
Spectroscopic Identification and Quantification Methods
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. UV-Visible spectrophotometry and mass spectrometry are the primary methods used.
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that possess a chromophore. Etodolac and its analogs, including this compound, contain a chromophoric system that absorbs UV radiation.
For quantitative analysis, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration of the analyte is then determined using a calibration curve. While a specific λmax for this compound is not widely reported, it is expected to be similar to that of Etodolac, which has a λmax in the range of 225 nm to 280 nm depending on the solvent used. gyanvihar.orgbamu.ac.in
Table 4: Representative UV-Visible Spectrophotometry Data for Etodolac Analogs
| Parameter | Typical Value |
| Solvent | Methanol or 0.1 N HCl |
| λmax | ~225 - 280 nm |
| Linearity Range | Dependent on the specific method, often in the µg/mL range |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mass spectrometry is a powerful tool for the structural elucidation of compounds by providing information about their molecular weight and fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for the identification and quantification of trace-level impurities.
In the context of this compound, LC-MS/MS can be used to confirm its presence as an impurity in Etodolac samples. The mass spectrometer can be operated in full-scan mode to obtain the molecular ion of this compound or in product ion scan mode to generate a fragmentation pattern that can be used for structural confirmation. Studies on the forced degradation of Etodolac have utilized LC-MS/MS to identify and characterize various degradation products, demonstrating the technique's utility in analyzing related compounds. shimadzu.comresearchgate.net Furthermore, a sensitive and specific LC-MS/MS method has been developed for the enantioselective analysis of etodolac in human plasma, which could be adapted for this compound. nih.gov
Table 5: Illustrative Mass Spectrometry Parameters for the Analysis of Etodolac-related Compounds
| Parameter | Typical Condition/Value |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative Ion Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Scan Mode | Full Scan, Product Ion Scan, or Selected Reaction Monitoring (SRM) |
| Collision Energy | Optimized for fragmentation of the target analyte |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the elucidation of molecular structures. For a novel or isolated compound like this compound, ¹H and ¹³C NMR spectroscopy would be indispensable for confirming its structural integrity by identifying the chemical environment of each proton and carbon atom. This process involves the analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicity.
However, a detailed search of scientific databases and literature reveals a lack of specific, published NMR spectral data explicitly assigned to this compound. While NMR is a standard method for the characterization of etodolac and its impurities, the specific chemical shifts and coupling constants for the 8-propyl analogue have not been detailed in the available research. For definitive structural confirmation of this compound, a full spectral analysis would be required, and the resulting data would be compared against the expected structure and the known spectrum of Etodolac.
Table 1: Hypothetical ¹H NMR Data Comparison for Key Structural Moieties (Note: This table is illustrative and based on general principles of NMR spectroscopy, as specific data for this compound is not available.)
| Functional Group | Expected Chemical Shift Range (ppm) for Etodolac | Expected Chemical Shift Range (ppm) for this compound |
|---|---|---|
| Aromatic Protons | 6.8 - 7.5 | 6.7 - 7.4 |
| NH Proton | 8.0 - 8.5 | 8.0 - 8.5 |
| CH₂ (pyran ring) | 3.9 - 4.3 | 3.9 - 4.3 |
| CH₂ (acetic acid) | 2.5 - 2.8 | 2.5 - 2.8 |
| Ethyl group (Etodolac) | 1.2 - 1.4 (CH₃), 2.6 - 2.8 (CH₂) | N/A |
Bioanalytical Method Development for Biological Matrices (e.g., plasma, urine, tissue)
Bioanalytical methods are crucial for understanding the pharmacokinetics of a compound. These methods require high sensitivity and selectivity to quantify drugs and their metabolites in complex biological matrices. The development of such a method for this compound would typically involve liquid chromatography coupled with mass spectrometry (LC-MS), a technique widely used for its specificity and low detection limits.
A comprehensive search for bioanalytical methods specifically designed and validated for the quantification of this compound in plasma, urine, or tissue samples did not yield any specific results. While numerous bioanalytical methods exist for the parent drug, Etodolac, these methods are not explicitly validated for its 8-propyl analogue.
The development of a robust bioanalytical method for this compound would necessitate several key steps, including:
Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be optimized to efficiently extract the analyte from the biological matrix and minimize interference.
Chromatographic Separation: Reversed-phase HPLC would likely be used to separate this compound from endogenous components and other metabolites.
Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), would provide the necessary selectivity and sensitivity for quantification at low concentrations.
Table 2: General Parameters for a Putative LC-MS/MS Bioanalytical Method (Note: This table outlines typical parameters for bioanalytical method development and is not based on published data for this compound.)
| Parameter | Typical Approach |
|---|---|
| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Preclinical Research and Therapeutic Potential Considerations for 8 Propyl Etodolac
In Vivo Pharmacological Efficacy in Disease Models
While Etodolac (B1671708) is recognized for its efficacy in various inflammatory and pain conditions, specific in vivo pharmacological efficacy studies for 8-Propyl Etodolac in disease models are not extensively detailed in the available literature.
Similar to its assessment in arthritis models, while the structural modification at the 8-position with an n-propyl group is associated with enhanced anti-inflammatory activity in the broader class of compounds, specific in vivo evaluation of this compound in acute and chronic pain models is not extensively reported in the current literature. gpatindia.com Therefore, detailed research findings or data tables on its analgesic efficacy are not available.
Comparative Efficacy and Safety Profile with Etodolac
Direct comparative studies evaluating the efficacy and safety profile of this compound against its parent compound, Etodolac, are not found in the provided search results. While Etodolac's efficacy in treating inflammatory conditions and pain is well-documented, specific data to compare this compound's performance, including its safety aspects, is not available. drugbank.comchemicalbook.innih.govdrugs.comjocpr.comresearchgate.netnih.govjetir.orgnih.govnih.gove-lactancia.org The SAR studies, as mentioned, indicate that the 8-n-propyl derivative is among the most active. gpatindia.com
Exploration of Novel Therapeutic Applications Beyond Inflammation and Pain
Research specifically investigating novel therapeutic applications for this compound beyond its potential anti-inflammatory and analgesic roles is not widely reported in the available scientific literature.
While the parent compound Etodolac and some of its other derivatives have been investigated for anti-cancer activity, including in breast, prostate, colon, and leukemia cancers, and have shown effects such as enhancing apoptosis and inhibiting metastasis, specific anti-cancer activity investigations focused solely on this compound are not detailed in the current search results. researchgate.netmdpi.comnih.govgoogle.com
Studies specifically examining the synergistic effects of this compound when combined with other therapeutic agents are not found in the provided information. However, synergistic effects have been observed with Etodolac in combination with other therapeutic agents, for instance, with serratiopeptidase for inflammation management and pain relief, or with carboplatin (B1684641) for anti-cancer effects. healthinformaticsjournal.comnih.govmedcraveonline.comresearchgate.netnih.govgoogle.com These findings relate to the parent compound, Etodolac, and not specifically to this compound.
While Etodolac (the parent compound) has been studied for its effects on cartilage, showing that it may not damage articular cartilage in vivo, and in in vitro studies, it did not affect proteoglycan synthesis when human chondrocytes were grown in a three-dimensional culture nih.govnih.gov. Furthermore, Etodolac preserved collagen phenotype in human chondrocytes cultured in the presence of interleukin-1 (IL-1) nih.gov. In contrast, other NSAIDs like indomethacin (B1671933) altered collagen phenotype under similar conditions nih.gov. Etodolac at concentrations up to 80 micrograms/ml did not change DNA synthesis, proteoglycan synthesis, or type-II collagen synthesis in human chondrocytes in three-dimensional culture nih.gov. It also did not affect collagenase production, while significantly reducing prostaglandin (B15479496) E2 (PGE2) production nih.gov. However, these findings are specific to Etodolac and cannot be directly attributed to this compound.
This compound is primarily identified as an impurity in the synthesis of Etodolac pharmaffiliates.comchemicalbook.com. While some sources indicate its potential as a COX-1/COX-2/β-catenin inhibitor and suggest possible use in myeloma treatment chemicalbook.com, specific studies detailing its direct impact on articular cartilage metabolism and preservation are not documented in the accessible literature.
Toxicological Profile and Safety Assessment of 8 Propyl Etodolac
In Vitro Cytotoxicity and Genotoxicity Studies
A comprehensive review of publicly available scientific literature reveals a notable absence of specific in vitro cytotoxicity and genotoxicity studies conducted on 8-Propyl Etodolac (B1671708). While this compound is recognized as an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac, dedicated research into its potential to cause cell death or genetic damage appears to be unpublished or otherwise not publicly accessible. Consequently, no data tables or detailed research findings on the cytotoxic or genotoxic profile of 8-Propyl Etodolac can be presented.
Organ-Specific Toxicity Profiling (e.g., Gastrointestinal, Renal, Hepatic)
There is a significant lack of specific data from organ-specific toxicity profiling of this compound in the available scientific and regulatory literature. Studies focusing on its potential effects on the gastrointestinal, renal, or hepatic systems have not been identified. The parent compound, Etodolac, has been studied for its organ-specific effects, but this information is not directly applicable to its propyl-substituted impurity and is therefore excluded from this focused review.
Immunological and Hypersensitivity Reactions
No dedicated studies on the potential of this compound to elicit immunological or hypersensitivity reactions were found in the public domain. The assessment of a chemical's capacity to induce immune responses, including allergic reactions, is a critical component of its safety profile. However, for this compound, such investigations have not been published, and therefore, no information on its specific immunological or hypersensitivity-inducing properties can be provided.
Cardiovascular Safety Considerations
Specific cardiovascular safety assessments for this compound are not available in the published scientific literature. While the cardiovascular risks of NSAIDs as a class, including the parent compound Etodolac, have been a subject of extensive research, this scrutiny has not extended to its individual impurities such as this compound. nih.govresearchgate.netplos.org Therefore, there is no data to present regarding the specific cardiovascular safety profile of this compound.
Reproductive and Developmental Toxicity Assessments
A thorough search of scientific databases and regulatory documents did not yield any studies specifically investigating the reproductive and developmental toxicity of this compound. Such studies are essential for understanding the potential effects of a substance on fertility, pregnancy, and fetal development. In the absence of such research, the reproductive and developmental toxicity profile of this compound remains uncharacterized.
Computational and Molecular Modeling Studies of 8 Propyl Etodolac
Ligand-Protein Docking Simulations for COX-1/COX-2 Binding
Ligand-protein docking simulations are widely employed to predict the binding modes and affinities of small molecules to target proteins, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netclinicsearchonline.orgidrblab.net Etodolac (B1671708), the parent compound, is known for its preferential selectivity towards COX-2, which contributes to its reduced gastrointestinal side effects compared to non-selective NSAIDs. drugbank.comacs.org
For 8-Propyl Etodolac, docking simulations would typically involve:
Preparation of Protein Structures: Obtaining high-resolution crystal structures of COX-1 and COX-2 enzymes from databases like the Protein Data Bank (PDB). These structures are then prepared by adding hydrogens, assigning charges, and defining active sites.
Ligand Preparation: The 3D structure of this compound is prepared, considering its protonation states, tautomers, and conformers at physiological pH.
Docking Execution: The prepared ligand is docked into the active sites of both COX-1 and COX-2. Algorithms predict various binding poses and score them based on interaction energies. researchgate.net
Analysis of Binding Poses and Affinities: The docking scores (e.g., binding energy in kcal/mol) provide an indication of the compound's predicted affinity for each enzyme. Analysis of the best-scoring poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with crucial amino acid residues within the active site. For instance, selective COX-2 inhibitors often interact with a larger, more flexible side pocket in COX-2 that is absent or smaller in COX-1. nih.govacs.org
While specific docking scores for this compound are not available in the provided search results, such studies would aim to determine if the propyl group at the 8-position influences its selectivity towards COX-2, similar to or different from the ethyl group in Etodolac. The table below illustrates the type of data that would be generated from such simulations.
Table 1: Illustrative Ligand-Protein Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Selectivity (COX-2/COX-1) |
| COX-1 | -X.X | Arg120, Tyr355, Ser530 | Y:1 (Hypothetical) |
| COX-2 | -Y.Y | Arg120, Tyr355, Ser530, Val523 | Y:X (Hypothetical) |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the ligand-protein complex over time. d-nb.inforesearchgate.net This allows for the investigation of the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the detailed nature of intermolecular interactions in a more realistic, fluctuating environment. d-nb.inforesearchgate.netmarquette.edujaptronline.com
For this compound, MD simulations would typically involve:
System Setup: The docked complex of this compound with COX-1 and COX-2 is solvated in a physiological buffer and counter-ions are added to neutralize the system.
Simulation Run: The system is subjected to a simulation for a defined period (e.g., nanoseconds to microseconds), allowing atoms to move according to classical mechanics and a defined force field.
Trajectory Analysis: The resulting trajectories are analyzed for various parameters, including:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein or ligand.
Hydrogen Bond Analysis: To quantify the persistence and strength of hydrogen bonds formed between this compound and the active site residues.
Binding Free Energy Calculations: More advanced MD methods can estimate the binding free energy, providing a more accurate measure of affinity than simple docking scores.
These simulations would provide a dynamic picture of how this compound interacts with the COX enzymes, revealing the specific residues involved in stable binding and how the propyl group might influence these dynamic interactions and potentially the selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of compounds and their biological activities. nih.govresearchgate.net This allows for the prediction of the activity of new, untested compounds based on their molecular descriptors. For this compound, QSAR studies would involve:
Dataset Collection: A dataset of Etodolac derivatives with known COX-1 and COX-2 inhibitory activities (IC50 values) would be compiled.
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical properties like lipophilicity, molecular weight, electronic properties, steric parameters) for each compound in the dataset, including this compound, would be calculated.
Model Building: Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) would be used to build a model that correlates the descriptors with the observed biological activities.
Model Validation: The robustness and predictive power of the QSAR model would be validated using internal and external validation sets.
Activity Prediction: Once a reliable QSAR model is established, it can be used to predict the COX-1 and COX-2 inhibitory activity of this compound.
Given that this compound is an analog of Etodolac, QSAR models developed for Etodolac derivatives could predict its inhibitory potential, offering insights into how the propyl substitution affects its activity and selectivity.
Table 2: Illustrative QSAR Predicted Activity for this compound
| Property/Activity | Predicted Value | Unit |
| Predicted COX-1 IC50 | X.X | µM |
| Predicted COX-2 IC50 | Y.Y | µM |
| Predicted COX-2 Selectivity Index (SI) | Z.Z | - |
In Silico ADME and Toxicity Prediction
In silico Absorption, Distribution, Metabolism, Excretion (ADME) and Toxicity (Tox) predictions are critical for assessing the drug-likeness and safety profile of a compound early in the drug discovery process. nih.govmdpi.com This helps in prioritizing promising candidates and minimizing late-stage failures due to unfavorable pharmacokinetic or toxicological properties.
For this compound, in silico ADME/Tox prediction would involve using various computational tools and databases to estimate parameters such as:
Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability.
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding. nih.gov
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition or substrate specificity, identifying potential metabolic hotspots. nih.gov
Excretion: Renal clearance, half-life.
Toxicity: Mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, cardiotoxicity, and general acute toxicity. mdpi.com
These predictions are based on the compound's chemical structure and comparison with large datasets of known compounds. While specific in silico ADME/Tox data for this compound are not explicitly detailed in the search results, such analyses would be fundamental to understanding its potential as a drug candidate.
Table 3: Illustrative In Silico ADME and Toxicity Predictions for this compound
| ADME/Tox Parameter | Predicted Value/Status |
| Oral Absorption | High |
| Blood-Brain Barrier Permeation | Low |
| Plasma Protein Binding | >90% |
| CYP2D6 Inhibition | No |
| Mutagenicity (Ames Test) | Negative |
| Hepatotoxicity | Low Risk |
Virtual Screening for Identification of Novel Targets or Synergistic Compounds
Virtual screening (VS) is a computational technique used to rapidly search large chemical libraries for compounds that are likely to bind to a specific biological target or exhibit a desired biological activity. For this compound, VS could be employed in several ways:
Target Identification: If this compound exhibits a biological effect (e.g., anti-myeloma activity rsc.org) that is not fully explained by COX inhibition, virtual screening against a panel of potential protein targets could identify novel binding partners. This involves docking this compound into numerous protein structures and ranking them by predicted binding affinity.
Identification of Synergistic Compounds: Given its reported potential as a COX-1/COX-2/β-catenin inhibitor rsc.org, virtual screening could be used to identify other compounds that, when combined with this compound, might produce a synergistic therapeutic effect. This could involve screening for compounds that modulate other pathways relevant to myeloma or inflammation, or compounds that improve the pharmacokinetic profile of this compound.
Lead Optimization: Virtual screening could also be used to identify new derivatives of this compound with improved potency, selectivity, or ADME/Tox properties by screening a library of structurally related compounds.
The process typically involves pharmacophore modeling (identifying essential structural features for activity), molecular docking, and binding free energy calculations to rank potential hits. While no specific virtual screening studies for this compound are detailed, this approach is a powerful tool for expanding its therapeutic potential beyond its initially identified roles.
Table 4: Illustrative Virtual Screening Results for this compound (Hypothetical)
| Screening Goal | Top Predicted Target/Compound | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Novel Target Identification | Protein X | -8.5 | Myeloma |
| Synergistic Compound Identification | Compound Y | -7.2 | Inflammation |
| Lead Optimization (Derivative Z) | Derivative Z | -9.1 | Enhanced COX-2 Inhibition |
Advanced Drug Delivery System Research for 8 Propyl Etodolac
Nanotechnology Applications for Enhanced Efficacy and Reduced Systemic Exposure
Nanotechnology offers significant potential for improving drug efficacy and reducing systemic exposure through enhanced solubility, stability, and targeted delivery. Nanocarriers like nanoparticles, nanoemulsions, and nanostructured lipid carriers have been explored for various therapeutic agents, including Etodolac (B1671708), to achieve these benefits pharmaexcipients.comnih.govmdpi.comjaptronline.comresearchgate.netijphr.com. For 8-Propyl Etodolac, however, specific research on its encapsulation within nanocarrier systems, the impact of such applications on its therapeutic efficacy, or its ability to reduce systemic exposure, has not been identified in the available literature.
Impact of Formulation on Pharmacokinetic Parameters and Tissue Distribution
The formulation of a drug significantly influences its pharmacokinetic parameters (e.g., absorption, distribution, metabolism, excretion) and tissue distribution, which in turn affect its therapeutic profile and potential side effects. For Etodolac, its pharmacokinetics, including absorption, plasma protein binding, metabolism, and elimination half-life, have been well-characterized, with studies detailing its distribution to synovial fluid fda.govnih.govnih.govdrugbank.compsu.edu. However, there is no specific information available regarding the impact of different formulations on the pharmacokinetic parameters or tissue distribution of this compound. Such studies would be essential to understand how various delivery systems might alter the compound's systemic availability and targeting to specific tissues.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 8-Propyl Etodolac (B1671708)
8-Propyl Etodolac (CAS No: 57817-27-3, PubChem CID: 947598) is chemically characterized by the molecular formula C₁₈H₂₃NO₃ and a molecular weight of 301.38 g/mol chem960.comscbt.comcymitquimica.compharmaffiliates.comnih.gov. It is frequently identified as "Etodolac Impurity E" in European Pharmacopoeia (EP) standards, highlighting its significance in the quality control of Etodolac drug products cymitquimica.compharmaffiliates.comaxios-research.com. Its synthesis has been reported, with characterization through techniques such as infrared (IR) spectroscopy, which aids in confirming its chemical structure derpharmachemica.com.
The current academic understanding of this compound largely revolves around its identity as a related substance of Etodolac, rather than as a compound with independent therapeutic or biological activity. It serves a crucial role as a reference standard in analytical method development and validation (AMV) within pharmaceutical research and development, ensuring the purity and consistency of Etodolac formulations pharmaffiliates.comaxios-research.comaxios-research.com. Analytical methods, such as High-Performance Liquid Chromatography (HPLC) utilizing Zodiac C4 columns, are employed for its detection and quantification alongside Etodolac and other related impurities zodiaclifesciences.com. Despite its identification and use in analytical settings, detailed research findings on its specific pharmacological or toxicological effects are not extensively documented in public academic literature.
Identification of Knowledge Gaps and Areas for Further Investigation
A significant knowledge gap exists regarding the intrinsic biological and pharmacological properties of this compound. While its role as an impurity is well-established, there is a distinct lack of dedicated studies exploring its potential:
Pharmacological Activity: Whether this compound possesses any inherent cyclooxygenase inhibitory activity (COX-1 or COX-2), or other mechanisms of action relevant to pain, inflammation, or other therapeutic areas, remains largely unexplored. Given its structural similarity to Etodolac, investigating its binding affinity and efficacy against COX enzymes would be a critical area of research.
Metabolic Fate and Pharmacokinetics: Comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) profile are absent. Understanding how this compound behaves within biological systems, including its half-life and routes of elimination, is essential.
Toxicological Profile: As an impurity, its presence in drug products necessitates an understanding of its safety profile. There is a need for detailed toxicological assessments to determine any potential adverse effects, even at trace levels.
Structure-Activity Relationship (SAR) Contribution: Research could investigate how the propyl substitution at the 8-position of the Etodolac core influences its biological activity compared to the parent compound or other derivatives like 8-isopropyl etodolac (PubChem CID: 12272840) or 8-methyl etodolac (PubChem CID: 12272838) uni.luuni.lu.
Potential Role of this compound in Drug Discovery and Development
Currently, the primary role of this compound in drug discovery and development is as a critical analytical reference standard pharmaffiliates.comaxios-research.comaxios-research.com. This function is vital for:
Quality Control (QC): Ensuring that manufactured batches of Etodolac meet specified purity standards by quantifying and limiting the presence of this compound pharmaffiliates.comaxios-research.com.
Method Validation: Serving as a benchmark for validating analytical methods (e.g., HPLC) used to separate, identify, and quantify impurities in Etodolac formulations pharmaffiliates.comaxios-research.com.
Impurity Profiling: Contributing to the comprehensive understanding of the impurity landscape of Etodolac, which is a regulatory requirement for pharmaceutical products.
Beyond this established role, if future research were to uncover significant and desirable biological activity for this compound, its potential role could expand to include:
Novel Therapeutic Candidate: It could be explored as a new drug candidate, potentially with a different selectivity profile or improved pharmacokinetic properties compared to Etodolac.
Lead Optimization: Its structural variations could provide insights for designing new Etodolac analogs with enhanced potency, selectivity, or reduced side effects.
Methodological Advancements Required for Comprehensive Characterization
While HPLC methods are currently employed for the analysis of this compound as an impurity, a comprehensive characterization would necessitate the application of advanced analytical and biological methodologies:
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation and confirmation, especially if new synthetic routes or degradation pathways are explored researchgate.net.
Crystallography: To determine its solid-state structure, which can provide insights into its physical properties and potential for formulation acs.org.
In Vitro Pharmacological Assays: To evaluate its activity against a range of biological targets, particularly COX-1 and COX-2 enzymes, and other inflammatory pathways, if any researchgate.net.
Cell-Based Assays: To assess its cellular uptake, cytotoxicity, and any specific cellular responses, such as effects on prostaglandin (B15479496) synthesis or other signaling pathways.
In Vivo Pharmacokinetic and Pharmacodynamic Studies: If preliminary in vitro data suggest significant biological activity, animal models would be necessary to understand its behavior in a living system.
Interdisciplinary Research Opportunities involving this compound
The comprehensive study of this compound presents several interdisciplinary research opportunities:
Analytical Chemistry and Pharmaceutical Development: Continued collaboration to develop more sensitive and selective analytical methods for impurity detection and quantification, especially for trace levels, and to understand its formation pathways during synthesis and storage pharmaffiliates.comzodiaclifesciences.com.
Medicinal Chemistry and Pharmacology: Joint efforts to synthesize and evaluate the biological activity of this compound and its enantiomers (given Etodolac is administered as a racemate and its R-enantiomer has shown activity wikipedia.orgdrugbank.com) to understand its structure-activity relationships and potential therapeutic utility derpharmachemica.comup.pt.
Toxicology and Regulatory Science: Collaboration to establish safe limits for this compound in pharmaceutical products and to conduct thorough toxicological assessments to ensure patient safety.
Computational Chemistry and Cheminformatics: Utilizing molecular modeling and docking studies to predict its binding to biological targets and its pharmacokinetic properties, guiding experimental research acs.org.
Process Chemistry and Chemical Engineering: Research into optimizing the synthesis of Etodolac to minimize the formation of this compound as an impurity, or to develop efficient methods for its removal.
By addressing these knowledge gaps through interdisciplinary approaches, the full scientific and pharmaceutical significance of this compound can be thoroughly elucidated.
Q & A
Q. What are the critical considerations for designing pharmacokinetic studies in surgical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
